Ethyl 2-methyl-3-oxooct-6-enoate
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Overview
Description
Ethyl 2-methyl-3-oxooct-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both a ketone and an alkene functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxooct-6-enoate can be synthesized through various methods. One common method involves the esterification of 2-methyl-3-oxooct-6-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxooct-6-enoate undergoes several types of chemical reactions, including:
Oxidation: The alkene group can be oxidized using reagents like potassium permanganate (KMnO4) to form diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Hydrolysis: 2-methyl-3-oxooct-6-enoic acid and ethanol.
Reduction: 2-methyl-3-hydroxyoct-6-enoate.
Oxidation: 2-methyl-3,6-dihydroxyoctanoate.
Scientific Research Applications
Ethyl 2-methyl-3-oxooct-6-enoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxooct-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The ketone and alkene groups may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Ethyl 2-methyl-3-oxooct-6-enoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness
What sets this compound apart is its combination of a ketone and an alkene group, which allows it to participate in a wider range of chemical reactions compared to simpler esters .
Properties
CAS No. |
112292-84-9 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-6-7-8-10(12)9(3)11(13)14-5-2/h4,6,9H,5,7-8H2,1-3H3 |
InChI Key |
CLWIQLFDKAUIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)CCC=CC |
Origin of Product |
United States |
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